Corynantheine
Overview
Description
It is one of the two diastereoisomers of yohimbine, the other being rauwolscine . Corynantheine acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This compound is not a stimulant but a depressant and likely contributes to the antihypertensive properties of Rauvolfia extracts .
Mechanism of Action
Target of Action
This compound, also known as Hirsuteine, is a bioactive compound found in the Mitragyna speciosa plant, also known as kratom . The primary targets of this compound are the μ-opioid receptors (MORs) . These receptors play a crucial role in pain perception and reward, and their activation can lead to analgesic effects .
Mode of Action
This compound exhibits a unique mode of action by acting as an α1-adrenergic and α2-adrenergic receptor antagonist . It has approximately 10-fold selectivity for the α1-adrenergic site over the α2-adrenergic site . This is in contrast to other related compounds like yohimbine and rauwolscine, which have higher affinity for the α2-adrenergic receptor .
Biochemical Pathways
This compound is part of the class of natural products known as Monoterpene Indole Alkaloids (MIAs) . The biosynthetic pathways to this compound involve the production of strictosidine, the universal precursor to thousands of MIAs . In Mitragyna speciosa, the iminium intermediate is first reduced by a medium-chain alcohol dehydrogenase (MsDCS1) to give a diastereomeric pair of dihydrothis compound, followed by enol methylation by MsEnoMT4 to give corynantheidine .
Result of Action
This compound’s interaction with its targets leads to a range of effects at the molecular and cellular level. As an antagonist of α1-adrenergic and α2-adrenergic receptors, this compound can have a depressant effect . It likely plays a role in the antihypertensive properties of Rauvolfia extracts . Like yohimbine and rauwolscine, this compound has also been shown to possess some activity at serotonin receptors .
Biochemical Analysis
Biochemical Properties
Corynantheine interacts with various enzymes, proteins, and other biomolecules. In the biosynthesis of this compound, the iminium intermediate is first reduced by a medium-chain alcohol dehydrogenase (MsDCS1) to give a diastereomeric pair of dihydrothis compound, followed by enol methylation by MsEnoMT4 to give this compound .
Cellular Effects
It is known that this compound and its related compounds have significant bioactive properties, which suggests that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The preparation of corynantheine involves several synthetic routes and reaction conditions. One method starts with tryptamine as the initial raw material and involves the Pictet-Spengler reaction, butyl lithium aluminum hydride reduction, cascade reaction of Knoevenagel/hetero-Diels-Alder, and hydrogenation reaction . Another approach involves the use of engineered Saccharomyces cerevisiae strains to produce monoterpene indole alkaloids, including this compound . This microbial production method is highly desired due to the difficulties associated with isolation from native plant species and organic synthesis of these structurally complex molecules .
Chemical Reactions Analysis
Corynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include butyl lithium aluminum hydride for reduction and halogenated tryptamine for biosynthesis of analogs . Major products formed from these reactions include corynantheidine, the precursor to mitragynine . The compound also undergoes oxidative rearrangement and Wagner-Meerwein rearrangement to form corynanthe analogues .
Scientific Research Applications
Corynantheine has significant scientific research applications in various fields. In chemistry, it is used as a precursor for the synthesis of other complex alkaloids . In biology and medicine, this compound’s activity at serotonin receptors and its role as an α1-adrenergic and α2-adrenergic receptor antagonist make it valuable for studying neurotransmitter systems and developing antihypertensive drugs . Additionally, its microbial production method offers a platform for further engineering biosynthetic pathways to access additional monoterpene indole alkaloids and analogs .
Comparison with Similar Compounds
Corynantheine is similar to other alkaloids such as yohimbine, rauwolscine, and ajmalicine . Unlike yohimbine and rauwolscine, which have higher affinity for α2-adrenergic receptors, this compound has a higher selectivity for α1-adrenergic receptors . This difference in receptor selectivity makes this compound unique in its pharmacological effects. Other similar compounds include epicatechocorynantheines A and B, and epicatechocorynantheidine, which are corynanthean-type alkaloids tethered with a flavonoid .
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGIFAYWNNSAO-XPOGPMDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5986-06-1 (hydrochloride), 63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt) | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401317727 | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18904-54-6 | |
Record name | Corynantheine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18904-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynantheine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018904546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynantheine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYNANTHEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO105K75L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Corynantheine?
A1: this compound has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: Researchers commonly utilize 1H NMR spectroscopy to study this compound's conformational equilibrium, which involves rotation of the 3-methoxypropenoate side chain. This technique allows for the determination of activation parameters such as enthalpy and entropy of activation. [, ]
Q3: What are some common synthetic approaches to access this compound and its analogues?
A3: Several strategies have been developed for the synthesis of this compound alkaloids, including:
- Bioinspired transformations: Utilizing strictosidine aglycones as key intermediates, researchers can access various this compound-type alkaloids. []
- Asymmetric synthesis: This approach employs chiral formamidine methodology and intramolecular Blaise processes to achieve enantiomerically pure this compound alkaloids. []
- Chiral Brønsted acid and palladium catalysis: This method combines an enantioselective Pictet-Spengler reaction with a palladium-catalyzed allylic alkylation for the synthesis of this compound. []
- Enamine annulation: This strategy utilizes enamine annulation between specific precursors followed by stereoselective transformations to synthesize this compound and related alkaloids. []
Q4: Can this compound be chemically transformed into other alkaloids?
A: Yes, this compound can be chemically converted into other alkaloids. For example, it can be transformed into C-Mavacurine type alkaloids. [] Additionally, researchers have explored the activation of the vinylic double bond in this compound through mercuration, leading to the synthesis of various heteroyohimban derivatives, including ajmalicine and epi-19 ajmalicine. [, ]
Q5: What are the known biological activities of this compound?
A: this compound has been reported to exhibit vasodilative activity. [] Furthermore, studies suggest that this compound acts as a partial agonist for 5-HT receptors, indicating potential applications in treating disorders related to 5-HT metabolism. []
Q6: Are there any potential applications of this compound in treating Alzheimer's disease?
A: While not a primary focus of the provided research, one study identified this compound as a potential key component in Uncaria rhynchophylla extracts for Alzheimer's disease treatment. This study suggests that this compound may exert its effect by targeting multiple pathological processes associated with Alzheimer's disease. []
Q7: What is the conformational behavior of this compound in solution?
A: this compound exhibits conformational flexibility, primarily involving the rotation of its 3-methoxypropenoate side chain. [] This dynamic behavior has been studied using techniques like dynamic 1H NMR spectroscopy, revealing the presence of two primary rotamers in solution. []
Q8: Have computational methods been employed to study this compound?
A: Yes, researchers have employed both force-field (Amber, MMFF) and ab initio methods (density functional theory at the B3LYP/6-31G level) to investigate the conformational equilibria of this compound. [] These studies aim to understand the energetic differences between various conformations and their influence on the molecule's biological activity.
Q9: What are the primary natural sources of this compound?
A: this compound is found in plants belonging to the genus Mitragyna, particularly Mitragyna speciosa (kratom). [, , ] It is also present in Uncaria rhynchophylla, a plant used in traditional Chinese medicine. []
Q10: What is the absolute configuration of this compound?
A: Through chemical correlation studies, it has been confirmed that this compound possesses the same absolute configuration as emetine. [] This finding is crucial for understanding the biosynthetic pathways leading to these alkaloids and for designing stereoselective synthetic routes.
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